8-(benzylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound is a complex organic molecule that likely contains a purine backbone. Purines are fundamental components of nucleic acids, such as DNA and RNA . The benzylamino and methylbenzyl groups suggest the presence of benzene rings, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods like the Eschweiler–Clarke reaction . This reaction involves the methylation of amines, which could potentially be used to introduce the benzylamino and methylbenzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As the exact structure of this compound is not available, I can’t provide specific properties .Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. It has shown activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Candida albicans and Candida glabrata. The benzyl functionalized benzimidazole derivatives, which share structural similarities with Oprea1_824531, have been synthesized and evaluated for their antimicrobial activities, indicating the potential of Oprea1_824531 in this field .
Organic Synthesis
Oprea1_824531 could serve as an intermediate in organic synthesis. Compounds with a benzyl group, such as 3-methylbenzyl chloride, are used in the synthesis of organic light-emitting diodes (OLEDs) and other organic compounds. The presence of the benzyl group in Oprea1_824531 suggests it may have similar applications in the synthesis of complex organic molecules .
Molecular Docking Studies
The compound’s structure allows it to be a candidate for molecular docking studies. These studies help in understanding the interaction between the compound and target proteins or enzymes. This is crucial in the design of new drugs, especially when targeting specific bacterial enzymes or fungal proteins .
Drug Development
Due to its antimicrobial properties, Oprea1_824531 could be a starting point for the development of new drugs. Its effectiveness against resistant strains of bacteria and fungi makes it a valuable compound in the ongoing fight against antibiotic-resistant infections .
Biological Inorganic Chemistry
The compound’s potential applications extend to biological inorganic chemistry, where it could be used to study the interaction of metal ions with biological systems. This is particularly relevant in the context of silver (I) complexes, which have been shown to possess significant antimicrobial activity .
Enzyme Inhibition
Oprea1_824531 may act as an enzyme inhibitor, which is a crucial aspect of drug action. Enzyme inhibitors are used to treat a variety of conditions by interfering with the metabolic pathways of disease-causing organisms or cells .
Light-Emitting Devices
Given the structural similarity to compounds used in OLEDs, Oprea1_824531 might be explored for its potential in the development of new light-emitting devices. Its unique structure could contribute to the diversity of materials available for creating more efficient and longer-lasting OLEDs .
Computational Chemistry
Finally, Oprea1_824531 can be used in computational chemistry for the optimization of molecules using density functional theory (DFT) and other computational methods. This helps in predicting the properties of the compound and understanding its behavior in different chemical environments .
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(benzylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-8-7-11-17(12-15)14-27-18-19(25(2)22(29)26(3)20(18)28)24-21(27)23-13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFUAUQHVIPWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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